molecular formula C20H26O2 B568890 (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol CAS No. 59126-63-5

(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol

Cat. No.: B568890
CAS No.: 59126-63-5
M. Wt: 298.426
InChI Key: QZNDMYQKEAEONA-OBKDMQGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is a synthetic steroid compound offered for research and development purposes. As a 13-ethyl substituted gonane derivative, it shares structural similarities with a class of steroids that have been investigated for their potential hormonal activities . Related steroid analogs have been studied for a range of potential pharmacological effects in preclinical settings, including estrogenic, anti-estrogenic, and progestogenic activities, suggesting this compound may be of interest for investigating hormone receptor interactions . The specific positioning of the double bonds in the 1,3,5(10),15-tetraene system may confer unique electronic and conformational properties to the molecule, making it a subject of interest for structure-activity relationship (SAR) studies within medicinal chemistry. This product is provided strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate precautions and refer to the supplied Safety Data Sheet (SDS) before use.

Properties

CAS No.

59126-63-5

Molecular Formula

C20H26O2

Molecular Weight

298.426

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7-9,12,16-19,21H,3-4,6,10-11H2,1-2H3/t16-,17-,18+,19-,20+/m1/s1

InChI Key

QZNDMYQKEAEONA-OBKDMQGPSA-N

SMILES

CCC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

Sodium-Aniline Reduction of Precursor Compounds

A foundational method for synthesizing related steroidal structures involves the sodium-aniline reduction of unsaturated precursors. For example, the preparation of 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol (CAS 14507-49-4) employs a two-stage reduction process:

Stage 1: Reducing Reagent Preparation

  • Reagents : Aniline, sodium metal, tetrahydrofuran (THF).

  • Conditions : Aniline is cooled to -5°C, followed by gradual addition of sodium metal. The mixture is stirred at -10–0°C for 20 minutes, then warmed to 60–70°C to form a blue sodium-anilino complex.

Stage 2: Reduction Reaction

  • Substrate : 18-Methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol (5 g) dissolved in THF.

  • Procedure : The substrate solution is cooled to -10°C and added dropwise to the sodium-anilino reagent. After 1.5 hours at 0°C, methanol is introduced to quench excess reductant. Acetic acid (30%) is then added to acidify the mixture, yielding a crude product.

  • Purification : The precipitate is filtered, washed to neutrality, and recrystallized from ethanol to achieve 86% yield.

Table 1: Reaction Conditions for Sodium-Aniline Reduction

ParameterStage 1Stage 2
Temperature-10–0°C → 60

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions may convert ketones or aldehydes back to alcohols.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol can be used as a starting material for the synthesis of more complex steroid derivatives.

Biology

In biological research, this compound may be studied for its effects on cellular processes and its potential as a tool for understanding steroid hormone action.

Medicine

Medically, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anabolic properties.

Industry

In industry, the compound might be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol likely involves interaction with steroid hormone receptors, leading to changes in gene expression and cellular function. The molecular targets may include androgen or estrogen receptors, and the pathways involved could be related to hormone signaling.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

2-Methoxyestradiol (2ME2)
  • Structural Features : Lacks the 13-ethyl and 3-sulfamoyl groups present in ESE-15-ol. Contains a 2-methoxy substituent and a hydroxyl group at position 17β.
  • Pharmacological Properties: Inhibits HIF-1α and microtubule polymerization, but rapid metabolism by 17β-hydroxysteroid dehydrogenase limits bioavailability . Cytotoxic at micromolar concentrations, compared to ESE-15-ol’s nanomolar efficacy .
  • Key Findings : Demonstrates anti-angiogenic and antiproliferative effects but requires high doses due to poor stability .
ESE-16
  • Structural Features : A sister compound of ESE-15-ol with a similar scaffold but differing in the position of double bonds (estra-1,3,5(10),16-tetraene).
  • Pharmacological Properties :
    • Exhibits improved microtubule-depolymerizing activity and bioavailability compared to 2ME2 .
    • Induces apoptosis via intrinsic pathways but lacks the radiosensitizing properties reported for ESE-15-ol .
Ethylmetrienone (13-Ethyl-3-methoxygona-1,3,5(10)-trien-17-one)
  • Structural Features : Replaces the 17β-hydroxyl group of ESE-15-ol with a ketone and lacks the 15-double bond.
  • Pharmacological Properties :
    • Primarily used as an intermediate in synthetic pathways (e.g., gestodene synthesis).
    • Shows lower cytotoxicity compared to ESE-15-ol, likely due to reduced microtubule affinity .

Functional Analogues

EMBS (2-Ethyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrane-3,17-diyl bis(sulphamate))
  • Structural Features : Contains dual sulfamate groups at positions 3 and 17, with a methyl group at position 13.
  • Pharmacological Properties: Inhibits cancer cell proliferation at nanomolar concentrations but induces less autophagy than ESE-15-ol . Enhanced CAIX binding due to dual sulfamoylation .
13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17β-ol (CAS 7443-72-3)
  • Structural Features : Differs from ESE-15-ol in the position of the double bond (8 vs. 15).
  • Pharmacological Properties :
    • Used in hormone therapy research but shows weaker antimitotic activity due to altered microtubule interaction .

Data Table: Comparative Analysis of Key Compounds

Compound Structural Features Key Pharmacological Properties Research Findings References
ESE-15-ol 13-Ethyl, 3-O-sulfamoyl, 15-double bond Nanomolar cytotoxicity; induces autophagy/apoptosis; radiosensitizer Autophagy contributes to cell death in breast cancer cells; enhanced bioavailability
2ME2 2-Methoxy, 17β-hydroxyl Micromolar cytotoxicity; anti-angiogenic Rapid metabolism limits clinical utility
ESE-16 16-double bond, 3-O-sulfamoyl Microtubule disruption; intrinsic apoptosis No radiosensitizing effect observed
Ethylmetrienone 13-Ethyl, 3-methoxy, 17-ketone Intermediate in gestodene synthesis; low cytotoxicity Limited therapeutic application
EMBS Dual sulfamoylation at 3 and 17, 13-methyl CAIX binding; nanomolar antiproliferative activity Reduced autophagy induction compared to ESE-15-ol

Mechanistic and Pharmacokinetic Insights

  • Structural Determinants of Activity :

    • The 13-ethyl group in ESE-15-ol enhances steric hindrance, improving microtubule binding specificity .
    • The 3-sulfamoyl moiety increases solubility and CAIX affinity, localizing the compound to acidic tumor microenvironments .
    • The 15-double bond is critical for radiosensitization, a feature absent in analogues like ESE-16 .
  • Metabolic Stability : ESE-15-ol’s sulfamoylation reduces first-pass metabolism, achieving a half-life 5–10× longer than 2ME2 .

Biological Activity

(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol is a synthetic steroidal compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₂₂H₃₀O₃
  • Molecular Weight : 346.48 g/mol
  • CAS Number : 7443-72-3

The biological activity of this compound primarily involves its interaction with steroid hormone receptors. The compound exhibits affinity towards both estrogen and androgen receptors, influencing various cellular processes such as:

  • Gene Expression : Modulating the transcription of genes involved in cell growth and differentiation.
  • Hormonal Regulation : Acting as a potential agonist or antagonist depending on the target receptor and tissue type.

Estrogenic Activity

Research indicates that this compound demonstrates significant estrogenic activity. In vitro studies have shown that it can stimulate estrogen-responsive gene expression in human cell lines. This activity suggests potential applications in hormone replacement therapies and treatments for estrogen deficiency.

Anti-Cancer Potential

Several studies have investigated the anti-cancer properties of this compound. For instance:

  • Case Study 1 : A study published in the Journal of Steroid Biochemistry demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis via ER signaling
HeLa (Cervical Cancer)7.2Cell cycle arrest and apoptosis

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates it may inhibit pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory conditions.

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of this compound against other similar compounds:

Compound NameEstrogenic ActivityAnti-Cancer ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
EstradiolVery HighHighLow
TamoxifenModerateHighLow

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol, and what are their key reaction conditions?

  • Methodology :

  • Route 1 : Palladium-catalyzed hydrogenation of 13-ethyl-17α-ethynyl-3-methoxygona-2,5(10)-dien-17β-ol in pyridine, followed by hydrolysis with oxalic acid-methanol/dioxane to yield the target compound. Reaction conditions include 20-minute stirring in methanol with oxalic acid dihydrate and water .
  • Route 2 : Oxidative dehydrogenation of mestranol (a related steroid) using 2,3-dichloro-5,6-dicyanoquinone (DDQ) in methanol. This method produces the tetraenol structure via photodecomposition .
    • Key Parameters :
  • Catalyst loading (e.g., 0.05 g palladium/calcium carbonate per 1 g substrate) .
  • Solvent systems: Pyridine for hydrogenation; methanol/dioxane for hydrolysis .

Q. How is the structural characterization of this compound performed, and what spectroscopic data are critical for validation?

  • Techniques :

  • IR Spectroscopy : Hydroxyl (3396 cm⁻¹) and methoxy (≈2830–2960 cm⁻¹) stretches confirm functional groups. Carbonyl absence rules out ketone impurities .
  • NMR :
  • ¹H NMR : Methoxy protons appear as a singlet at δ 3.30–3.50 ppm. Ethyl groups show triplet/multiplet signals between δ 0.80–1.20 ppm .
  • ¹³C NMR : C17-OH resonance at δ 70–80 ppm; tetraene carbons (C1, C3, C5, C15) in δ 120–130 ppm .
  • HRMS : Molecular ion [M+H]⁺ at m/z 300.43 (C₂₀H₂₈O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in stereochemical assignments?

  • Approach :

  • X-ray Crystallography : Resolve ambiguities in ring conformations (e.g., cyclopenta-phenanthrene backbone) by analyzing torsion angles (e.g., C8–C14–C13–C17 = 112.88°) .
  • Comparative Analysis : Cross-reference NMR data with structurally analogous steroids (e.g., mestranol derivatives) to validate shifts .
    • Case Study : Discrepancies in ¹³C NMR signals for C15 (δ 104–117 ppm) were resolved by comparing crystallographic bond lengths (C15–C16 = 1.54 Å) with computational models .

Q. What strategies improve the stability of this compound under experimental conditions?

  • Methodology :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (observed in mestranol-derived analogues) .
  • Solvent Selection : Use anhydrous dioxane or tetrahydrofuran (THF) to avoid hydrolysis of the methoxy group .
    • Data Support : Degradation studies show <5% decomposition over 30 days under recommended storage .

Q. How does the compound interact with estrogen receptors (ERα/ERβ), and what experimental models are suitable for assessing its bioactivity?

  • Assay Design :

  • Competitive Binding Assays : Use tritiated estradiol (³H-E2) and ERα-transfected HEK293 cells. Measure IC₅₀ values via scintillation counting .
  • Transcriptional Activation : Luciferase reporter assays in MCF-7 cells (ERα-positive) to quantify agonist/antagonist activity .
    • Findings : Structural analogs exhibit moderate ERα affinity (≈30% of estradiol’s binding efficiency) due to the 13-ethyl group’s steric hindrance .

Methodological Notes

  • Stereochemical Nomenclature : Use IUPAC guidelines (e.g., 17β-OH denotes hydroxyl orientation below the steroid plane) .
  • Contradictory Data : EINECS listings (e.g., 238-513-9 vs. 238-514-4) may reflect regional naming variations; verify via CAS registry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol
Reactant of Route 2
(17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.